![molecular formula C23H34Cl2N2O2 B2636851 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216600-67-7](/img/structure/B2636851.png)
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sec-butyl group, a phenoxy group, a phenylpiperazine moiety, and a propanol backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate halogenating agent to form the sec-butylphenoxy intermediate.
Nucleophilic Substitution: The phenoxy intermediate undergoes nucleophilic substitution with a halogenated propanol derivative to form the desired propanol intermediate.
Piperazine Coupling: The propanol intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.
Formation of Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenylpiperazine or phenoxy groups.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with a similar structure to 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit antidepressant properties. The phenylpiperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that such compounds can enhance serotonin levels, thereby alleviating symptoms of depression.
Antipsychotic Potential
The compound's ability to interact with dopamine receptors suggests potential antipsychotic effects. Similar compounds have been evaluated for their efficacy in treating schizophrenia and other psychotic disorders. The dual action on both serotonin and dopamine pathways may provide a balanced therapeutic approach.
Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective properties. Studies indicate that such compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antidepressant | Serotonin receptor modulation | |
Antipsychotic | Dopamine receptor antagonism | |
Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored the antidepressant activity of a related compound, demonstrating significant improvement in behavioral tests associated with depression in animal models. The study highlighted the role of the phenoxy group in enhancing bioavailability and receptor affinity.
Case Study 2: Neuroprotective Mechanisms
In an investigation into neuroprotective mechanisms, researchers found that the compound reduced neuronal apoptosis induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and upregulation of antioxidant enzymes, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Tert-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 1-(2-(Isopropyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the sec-butyl group, which may impart distinct steric and electronic properties compared to its analogs. This can affect its reactivity, biological activity, and overall chemical behavior.
Biological Activity
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with a unique chemical structure. It has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C23H34Cl2N2O2 and a molecular weight of 441.4 g/mol .
Chemical Structure
The structure of the compound includes:
- A sec-butyl group
- A phenoxy group
- A phenylpiperazine moiety
- A propanol backbone
This structural complexity may contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes, receptors, or ion channels. The compound may influence various signaling pathways, metabolic processes, or gene expression .
Pharmacological Properties
Research indicates that piperazine derivatives, such as this compound, may exhibit a range of pharmacological activities:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in Alzheimer's disease treatment .
- Antidepressant Activity : Piperazine compounds are often investigated for their potential antidepressant effects due to their ability to modulate serotonin and dopamine pathways .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-(2-(Tert-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | C25H38Cl2N2O3 | Potential antidepressant |
1-(2-(Isopropyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | C24H36Cl2N2O3 | Acetylcholinesterase inhibitor |
The presence of the sec-butyl group in this compound may impart distinct steric and electronic properties compared to its analogs, potentially affecting its reactivity and biological activity .
Study on Piperazine Derivatives
A study focused on various piperazine derivatives highlighted their potential as acetylcholinesterase inhibitors. The research employed virtual screening and molecular docking techniques to evaluate the binding affinities of these compounds to enzyme sites. The findings suggested that modifications in the piperazine structure could enhance inhibitory activity against acetylcholinesterase, indicating a promising avenue for drug development targeting neurodegenerative diseases .
Therapeutic Applications
The compound's unique structure suggests potential applications in:
- Neuropharmacology : As a candidate for treating cognitive disorders.
- Psychopharmacology : For developing new antidepressants or anxiolytics based on its interaction with neurotransmitter systems.
Properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-3-19(2)22-11-7-8-12-23(22)27-18-21(26)17-24-13-15-25(16-14-24)20-9-5-4-6-10-20;;/h4-12,19,21,26H,3,13-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXIQSLXQXPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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